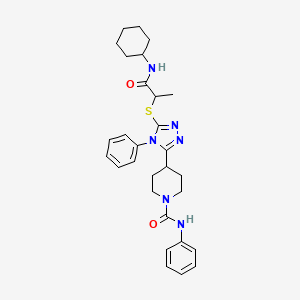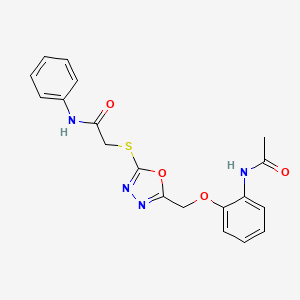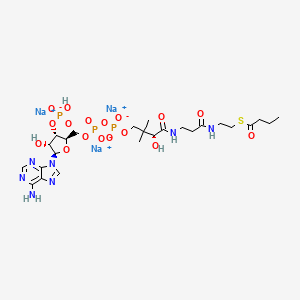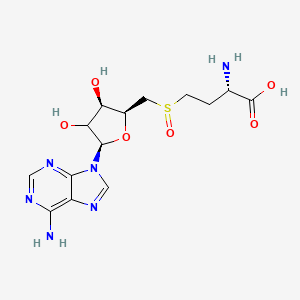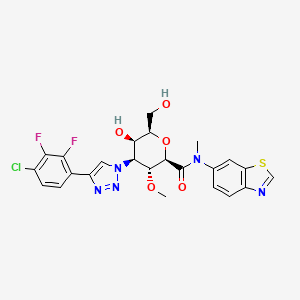
Galectin-3-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galectin-3-IN-4 is a small molecule inhibitor specifically designed to target and inhibit the activity of galectin-3, a member of the galectin family of proteins. Galectin-3 is involved in various biological processes, including cell growth, proliferation, differentiation, apoptosis, and inflammation. It has been implicated in the pathogenesis of several diseases, such as cancer, fibrosis, and chronic inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Galectin-3-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and conditions used in these reactions can vary, but common reagents include organic solvents, bases, acids, and catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This may involve optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Galectin-3-IN-4 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Galectin-3-IN-4 has a wide range of scientific research applications, including:
Wirkmechanismus
Galectin-3-IN-4 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby inhibiting its interaction with glycoproteins and other ligands. This inhibition disrupts galectin-3-mediated cellular processes, such as cell adhesion, migration, and signaling pathways. The molecular targets and pathways involved include the inhibition of galectin-3’s role in promoting inflammation, fibrosis, and tumor progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Belapectin: Another galectin-3 inhibitor used in the treatment of liver fibrosis and cancer.
TD139: A galectin-3 inhibitor investigated for its potential in treating idiopathic pulmonary fibrosis.
Uniqueness
Galectin-3-IN-4 is unique in its specific binding affinity and inhibitory potency against galectin-3. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various diseases associated with galectin-3 .
Eigenschaften
Molekularformel |
C24H22ClF2N5O5S |
|---|---|
Molekulargewicht |
566.0 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-N-(1,3-benzothiazol-6-yl)-4-[4-(4-chloro-2,3-difluorophenyl)triazol-1-yl]-5-hydroxy-6-(hydroxymethyl)-3-methoxy-N-methyloxane-2-carboxamide |
InChI |
InChI=1S/C24H22ClF2N5O5S/c1-31(11-3-6-14-17(7-11)38-10-28-14)24(35)23-22(36-2)20(21(34)16(9-33)37-23)32-8-15(29-30-32)12-4-5-13(25)19(27)18(12)26/h3-8,10,16,20-23,33-34H,9H2,1-2H3/t16-,20+,21+,22-,23-/m1/s1 |
InChI-Schlüssel |
LGZJVCBTCCGZTI-HWLDZIHSSA-N |
Isomerische SMILES |
CN(C1=CC2=C(C=C1)N=CS2)C(=O)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)N4C=C(N=N4)C5=C(C(=C(C=C5)Cl)F)F)OC |
Kanonische SMILES |
CN(C1=CC2=C(C=C1)N=CS2)C(=O)C3C(C(C(C(O3)CO)O)N4C=C(N=N4)C5=C(C(=C(C=C5)Cl)F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



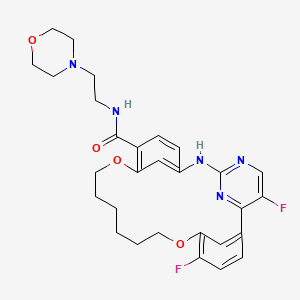
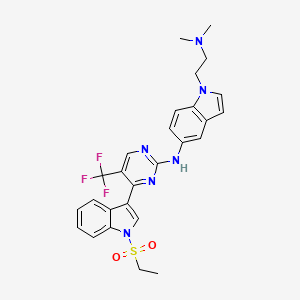
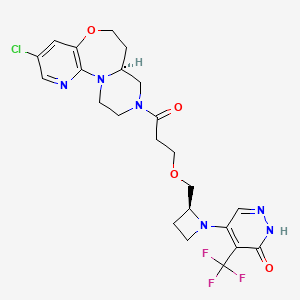
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)




